![molecular formula C9H16ClNO3 B2834251 2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride CAS No. 2309462-43-7](/img/structure/B2834251.png)
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2309462-43-7 . It has a molecular weight of 221.68 . The IUPAC name for this compound is 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Spirocyclic Compounds
Research has focused on the synthesis of spirocyclic compounds, including derivatives related to "2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid; hydrochloride". For instance, compounds have been synthesized with antimicrobial properties by reacting certain spirocyclic precursors with aniline and/or p-chloroaniline, yielding spirothiazolidinones. These compounds were further processed to produce spiropyrano[2,3-d]thiazolium perchlorate derivatives, which were tested for their antimicrobial activities (Al-Ahmadi & El-zohry, 1995). Another approach involved the hydrolysis and acylation of imino groups in specific isomers, leading to the formation of acetamides with potential relevance to chemical synthesis techniques (Belikov et al., 2013).
Biological Activities
Research into the biological activities of spirocyclic compounds includes the investigation of their cytotoxic and apoptotic effects. For example, adamantane derivatives with a spirocyclic structure demonstrated significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds (Turk-Erbul et al., 2021). Furthermore, the design and synthesis of novel spirocyclic compounds have led to the discovery of molecules with potent antibacterial activity against respiratory pathogens, demonstrating the application of these compounds in addressing infectious diseases (Odagiri et al., 2013).
Chemical Properties and Stability
The stability of spirocyclic compounds under various conditions has been a subject of study, with implications for their isolation, synthesis, and application in toxicological studies. For instance, azaspiracids, a group of shellfish toxins, demonstrated varying stability under different pH and temperature conditions, influencing the strategies for their isolation and analysis (Alfonso et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-5-10-6-9(13-7)2-1-3-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSVADPVQJJGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC(O2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

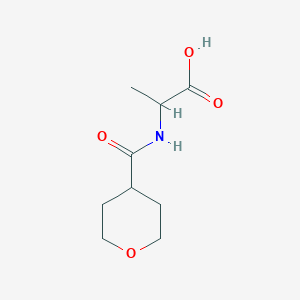
![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)
![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)
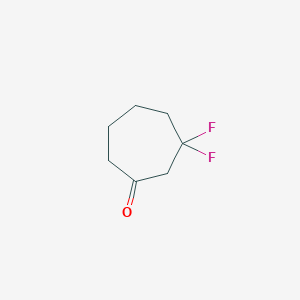
![(Z)-[amino({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]amino thiophene-2-carboxylate](/img/structure/B2834175.png)
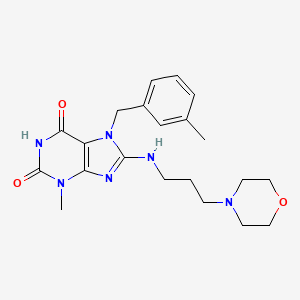
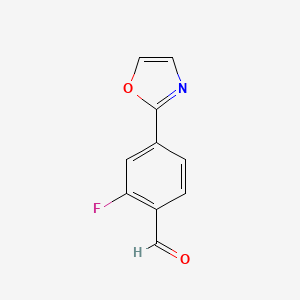
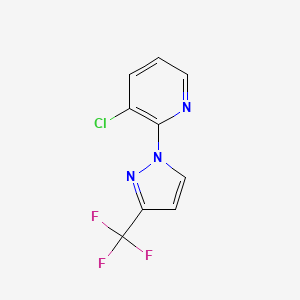


![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)

